molecular formula C12H12N4O3 B2459110 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate CAS No. 865658-44-2

2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate

Cat. No.: B2459110
CAS No.: 865658-44-2
M. Wt: 260.253
InChI Key: VLCLGAHDZWPHRC-UHFFFAOYSA-N
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Description

2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate is a pyrazolo-pyrimidine derivative characterized by a cyano group at position 3, a methyl group at position 5, and an ethyl acetate ester at position 5. Its structural uniqueness lies in the combination of electron-withdrawing (cyano) and lipophilic (methyl, acetate) substituents, which influence its physicochemical and bioactive properties.

Properties

IUPAC Name

2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-10(3-4-19-8(2)17)12(18)16-11(15-7)9(5-13)6-14-16/h6,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGATQXUQCYROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques are crucial to scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Often used in substitution reactions to increase reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrazolo[1,5-a]pyrimidine scaffold allows for modular substitution, enabling direct comparisons with analogues differing in functional groups. Key examples include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound: 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate 3-CN, 5-Me, 6-OCH2CO2Et 304.33 (estimated) Not reported Moderate lipophilicity; ester enhances metabolic lability
Compound 10 3-CN, 5-Me, 6-OCH2CH2NH2 275.1 215 Hydroxyl group increases polarity; lower molecular weight
Compound 11 3-CN, 5-Me, 6-OCH2CH2NHTs 429.1 150–152 Tosyl group enhances steric bulk; higher lipophilicity
2-(5-Me-7-oxo-4,7-dihydrotriazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate 5-Me, 6-OCH2CO2(2-thiophene) 304.33 Not reported Aromatic ester increases stability; potential π-π interactions
3-(5-Me-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid 5-Me, 6-CH2CH2CO2H Not reported Not reported Carboxylic acid improves aqueous solubility; ionized at physiological pH

Key Observations :

  • Lipophilicity : The target compound’s ethyl acetate group balances lipophilicity and metabolic stability, whereas the carboxylic acid derivative is more polar but less membrane-permeable.
  • Electronic Effects: The cyano group at position 3 in the target compound and analogues enhances electron deficiency, influencing reactivity in nucleophilic substitution reactions .

Biological Activity

2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate (CAS No. 866144-74-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.

The molecular formula for this compound is C13H12N4O3C_{13}H_{12}N_{4}O_{3}, with a molecular weight of 248.26 g/mol. Its structure features a pyrazolopyrimidine core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains. A study highlighted that certain pyrazolo derivatives displayed improved activity against bacterial isolates compared to control groups (IC50 values ranging from 15.62 µg/mL to >50 µg/mL) .

CompoundMicrobial ActivityMIC (µg/mL)
Compound 1Broad-spectrum antibacterial15.62
Compound 2Antifungal15.62
Compound 3Moderate activity against Gram-positive bacteria>50

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has also been investigated. For example, compounds within this class have been found to inhibit key inflammatory pathways, including NF-κB and AP-1 signaling pathways, with IC50 values below 50 µM in cell-based assays . This suggests that these compounds could serve as therapeutic agents in treating inflammatory diseases.

Quorum Sensing Inhibition

Another notable biological activity is the inhibition of quorum sensing in bacteria. This mechanism is crucial for the regulation of virulence factors in pathogenic bacteria. Pyrazolo derivatives have been reported to disrupt quorum sensing pathways, leading to reduced biofilm formation and virulence in bacterial species .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of various pyrazolo derivatives demonstrated that compound variants significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
  • Inflammation Models : In vivo models assessing the anti-inflammatory effects showed that treatment with pyrazolo derivatives led to a marked reduction in edema and inflammatory markers compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving pyrazole-pyrimidine core formation followed by functionalization. For example, cyclocondensation of methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters or nitriles under reflux in ethanol or DMF is a common approach . Key steps include:
  • Core formation : Reacting 5-aminopyrazole derivatives with ethyl acetoacetate or similar β-keto esters at 80–100°C for 3–6 hours.
  • Cyano group introduction : Using malononitrile or cyanoacetamide derivatives in basic conditions (e.g., piperidine catalysis) .
  • Ethyl acetate side-chain incorporation : Alkylation with ethyl bromoacetate in the presence of a base like triethylamine .
    Purification often involves recrystallization from ethanol or DMF/water mixtures, with yields typically ranging from 70% to 86% .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for confirming substituent positions and stereochemistry. For pyrazolo-pyrimidine derivatives, characteristic peaks include aromatic protons (δ 6.3–8.0 ppm) and carbonyl carbons (δ 160–180 ppm) .
  • Infrared Spectroscopy (IR) : Cyano (C≡N) stretches at ~2200 cm1^{-1} and ester carbonyl (C=O) at ~1700 cm1^{-1} validate functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98%) via reverse-phase C18 columns with UV detection at 254 nm .

Q. How is the purity of this compound assessed, and what solvents/systems are recommended for analytical testing?

  • Methodological Answer :
  • HPLC : Use a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) with a flow rate of 1.0 mL/min .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ ion for C12_{12}H13_{13}N5_5O3_3: 276.1086) .
  • Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/hexane (3:7) as eluent for rapid purity checks .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:
  • Reaction path search : Identify intermediates and energy barriers for cyclocondensation steps using software like Gaussian or ORCA .
  • Solvent optimization : COSMO-RS simulations select solvents (e.g., ethanol vs. DMF) based on solvation energy and reaction yield .
  • Machine learning : Train models on existing pyrazolo-pyrimidine synthesis data to predict optimal temperature, catalyst, and reaction time .

Q. How to resolve contradictions in spectral data reported for this compound across studies?

  • Methodological Answer :
  • Multi-technique validation : Cross-validate NMR/IR data with X-ray crystallography (if single crystals are obtainable) .
  • Isotopic labeling : Use 15^{15}N-labeled precursors to clarify ambiguous nitrogen environments in the pyrimidine ring .
  • Computational NMR prediction : Tools like ACD/Labs or ChemDraw simulate 13^{13}C shifts to match experimental data .

Q. What mechanistic insights explain the reactivity of this compound under acidic or basic conditions?

  • Methodological Answer :
  • pH-dependent stability : Monitor degradation via HPLC under varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH). The ester group is prone to hydrolysis under basic conditions, while the cyano group may hydrolyze to amides in strong acids .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates of hydrolysis or ring-opening at 25–50°C .
  • DFT analysis : Calculate charge distribution on the pyrimidine ring to predict nucleophilic/electrophilic attack sites .

Q. How to design derivatives of this compound for targeted bioactivity studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the ethyl acetate group with bulkier esters (e.g., tert-butyl) to enhance lipophilicity or the cyano group with nitro for electron-withdrawing effects .
  • Fragment-based drug design : Use molecular docking (AutoDock Vina) to screen derivatives against protein targets (e.g., kinase enzymes) .
  • Parallel synthesis : Employ a 96-well plate format with automated liquid handlers to synthesize and test 10–20 analogs simultaneously .

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